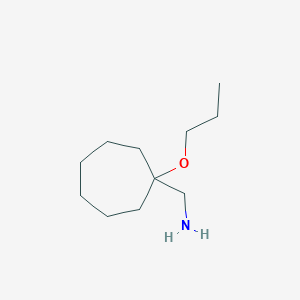

(1-Propoxycycloheptyl)methanamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H23NO |

|---|---|

Molecular Weight |

185.31 g/mol |

IUPAC Name |

(1-propoxycycloheptyl)methanamine |

InChI |

InChI=1S/C11H23NO/c1-2-9-13-11(10-12)7-5-3-4-6-8-11/h2-10,12H2,1H3 |

InChI Key |

NIDIHPNGFCMCDL-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1(CCCCCC1)CN |

Origin of Product |

United States |

Advanced Methodologies for the Chemical Synthesis of 1 Propoxycycloheptyl Methanamine

Chemo- and Regioselective Routes to the Cycloheptyl Core

The construction of the cycloheptane (B1346806) ring is a foundational step in the synthesis of (1-Propoxycycloheptyl)methanamine. Various methods can be employed to create this seven-membered carbocycle, each with its own advantages in terms of yield and selectivity.

One common approach begins with a commercially available cycloheptanone (B156872). The challenge lies in the regioselective introduction of two distinct functional groups at the C1 position. A key intermediate that can be derived from cycloheptanone is 1-cyanocycloheptanol. This can be achieved through the addition of a cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN), to cycloheptanone, followed by hydrolysis.

Alternatively, cycloheptanecarboxylic acid can serve as a starting material. This can be converted to the corresponding amide, which can then undergo a Hofmann rearrangement to yield cycloheptylamine. However, this positions the amine group directly on the ring, which would require subsequent steps to introduce the methanamine and propoxy functionalities at the same carbon.

A more direct, albeit complex, strategy involves the [2+2+2+1] cycloaddition of three equivalents of an appropriate diene with a carbon monoxide source, catalyzed by a transition metal complex. While powerful for constructing polycyclic systems, its application to a simple cycloheptyl core can be less efficient.

Ring-expansion reactions of cyclohexanone (B45756) derivatives also offer a viable route. For instance, the Tiffeneau-Demjanov rearrangement of 1-aminomethylcyclohexanol can lead to cycloheptanone. This ketone would then require further functionalization.

A plausible and efficient route commences with cycloheptanone, proceeding through the formation of cycloheptanecarbonitrile. This nitrile can be formed from cycloheptanone via a two-step process involving conversion to the tosylhydrazone followed by reaction with a cyanide salt.

| Starting Material | Key Intermediate | Reagents | Typical Yield (%) |

| Cycloheptanone | 1-Cyanocycloheptanol | TMSCN, then H₂O | 85-95 |

| Cyclohexanone | Cycloheptanone | Tiffeneau-Demjanov Rearrangement | 60-75 |

| Cycloheptanecarboxylic Acid | Cycloheptylamine | SOCl₂, NH₃, then Br₂, NaOH | 50-65 |

Stereoselective Introduction of the Methanamine Moiety

With the cycloheptyl core established, the next critical step is the introduction of the methanamine group. A highly effective method for this transformation is the reductive amination of a suitable carbonyl precursor. byjus.comlibretexts.org

Starting from cycloheptanecarbonitrile, reduction to the corresponding primary amine, (1-cycloheptyl)methanamine, can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. However, to arrive at the target structure, the nitrile group and a precursor to the propoxy group must be attached to the same carbon.

A more strategic approach involves the synthesis of 1-formylcycloheptanol. This intermediate can be prepared from 1,1-cycloheptanedimethanol through a selective oxidation of one of the primary alcohols. The resulting hydroxy aldehyde can then undergo reductive amination. The use of ammonia (B1221849) or a protected form of ammonia in the presence of a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) can yield 1-aminomethyl-1-cycloheptanol. harvard.eduyoutube.com These reducing agents are favored as they are selective for the imine intermediate formed in situ, without reducing the aldehyde. harvard.eduyoutube.com

Stereoselectivity at this stage is not a factor as the carbon bearing the methanamine and hydroxyl groups is not yet a stereocenter. However, the choice of reducing agent and reaction conditions is crucial to avoid side reactions and ensure high yields.

| Precursor | Target Intermediate | Reagents | Key Features |

| 1-Formylcycloheptanol | 1-Aminomethyl-1-cycloheptanol | NH₃, NaBH₃CN, pH ~6-7 | Mild conditions, high selectivity for imine reduction. harvard.eduyoutube.com |

| 1-Oxocycloheptanecarbonitrile | (1-Aminocycloheptyl)methanamine | H₂, Raney Nickel | High pressure and temperature may be required. |

Propoxy Group Incorporation: Strategic Approaches and Mechanistic Considerations

The final key transformation is the incorporation of the propoxy group. The Williamson ether synthesis is a classic and reliable method for this step. byjus.comchemistrysteps.comwikipedia.org This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. chemistrysteps.comwikipedia.org

In the context of synthesizing this compound, the precursor would be 1-aminomethyl-1-cycloheptanol. The hydroxyl group of this intermediate can be deprotonated using a strong base such as sodium hydride (NaH) to form the corresponding alkoxide. This is then reacted with a propyl halide, such as 1-bromopropane (B46711) or 1-iodopropane, to form the desired ether linkage. researchgate.netlibretexts.org

A significant challenge in this step is the presence of the primary amine, which is also nucleophilic and can compete with the alkoxide in reacting with the propyl halide, leading to N-alkylation byproducts. To circumvent this, the amine group must be protected prior to the etherification. Common amine protecting groups include tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz). These groups are stable under the basic conditions of the Williamson ether synthesis and can be removed under acidic or hydrogenolytic conditions, respectively, after the propoxy group is installed. wikipedia.org

The reaction is typically carried out in an aprotic polar solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) to facilitate the SN2 reaction. byjus.com

| Substrate | Reagents | Protecting Group | Deprotection Conditions |

| N-Boc-1-aminomethyl-1-cycloheptanol | 1. NaH; 2. CH₃CH₂CH₂Br | Boc | Trifluoroacetic acid (TFA) or HCl in an organic solvent |

| N-Cbz-1-aminomethyl-1-cycloheptanol | 1. NaH; 2. CH₃CH₂CH₂I | Cbz | H₂, Pd/C |

Comparative Analysis of Synthetic Pathways and Yield Optimization Principles

Two plausible synthetic pathways for this compound are outlined below, each with distinct advantages and disadvantages.

Pathway A: Nitrile-first Approach

Cyanohydrin Formation: Reaction of cycloheptanone with a cyanide source to form 1-cyanocycloheptanol.

Propoxylation: Williamson ether synthesis on the tertiary alcohol to yield 1-propoxycycloheptanecarbonitrile. This step may be challenging due to the steric hindrance of the tertiary alcohol.

Nitrile Reduction: Reduction of the nitrile group to the methanamine moiety using a powerful reducing agent like LiAlH₄.

Advantages: Fewer steps involving protection and deprotection of the amine.

Disadvantages: The etherification of the sterically hindered tertiary hydroxyl group in the presence of a nitrile could be low-yielding. The final reduction step with LiAlH₄ is potent and may require careful control.

Pathway B: Amine-first (via protected intermediate) Approach

Intermediate Synthesis: Synthesis of 1-aminomethyl-1-cycloheptanol as described in section 2.2.

Amine Protection: Protection of the primary amine with a suitable protecting group (e.g., Boc).

Propoxylation: Williamson ether synthesis to install the propoxy group. The presence of the bulky protected amine may influence the reaction rate.

Deprotection: Removal of the protecting group to yield the final product.

Advantages: More controlled and potentially higher-yielding propoxylation step due to the absence of a competing nucleophilic amine. google.com

Yield Optimization:

Exploration of Novel Catalytic Systems for Key Synthetic Steps

Recent advances in catalysis offer promising alternatives to traditional synthetic methods, potentially leading to more efficient and environmentally benign syntheses of this compound.

For Reductive Amination:

While sodium cyanoborohydride is effective, concerns over its toxicity have led to the development of alternative reducing agents. Sodium triacetoxyborohydride is a milder and less toxic option that is highly effective for reductive aminations. harvard.edu Furthermore, catalytic transfer hydrogenation using a transition metal catalyst (e.g., iridium or ruthenium complexes) and a hydrogen donor (e.g., formic acid or isopropanol) represents a greener alternative to metal hydrides. organic-chemistry.org

For Etherification:

The Williamson ether synthesis, while robust, often requires harsh basic conditions. Novel catalytic systems are being explored to facilitate etherification under milder conditions. For instance, iron(III) triflate has been shown to catalyze the direct etherification of alcohols, although its applicability to tertiary amino alcohols would need to be investigated. acs.org Gold-catalyzed intermolecular SN1-type reactions have also been reported for the formation of unsymmetrical ethers from alcohols. organic-chemistry.org

Another area of interest is the use of photoredox catalysis. Cerium(III) chloride complexes have been used for the photocatalytic C-C bond cleavage and amination of cycloalkanols, suggesting the potential for novel catalytic pathways to access key intermediates.

These emerging catalytic systems could offer advantages in terms of selectivity, functional group tolerance, and reduced waste generation, making them attractive avenues for the future synthesis of complex molecules like this compound.

Chemical Reactivity and Transformation Studies of 1 Propoxycycloheptyl Methanamine

Investigation of Amine Functional Group Reactivity: Acylation, Alkylation, and Derivatization Reactions

The primary amine group in (1-Propoxycycloheptyl)methanamine is a key site for a variety of chemical transformations, including acylation, alkylation, and other derivatizations. These reactions are fundamental in modifying the compound's properties and for its potential use in further synthetic applications.

Acylation: The reaction of this compound with acylating agents such as acid chlorides, anhydrides, or esters leads to the formation of the corresponding amides. This reaction proceeds via nucleophilic acyl substitution, where the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acylating agent. The reaction is typically carried out in the presence of a base to neutralize the acidic byproduct.

Alkylation: The primary amine can undergo alkylation with alkyl halides or other alkylating agents. This reaction can proceed in a stepwise manner, leading to the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts. mnstate.edu Polyalkylation is a common outcome, especially with excess alkylating agent. mnstate.edu The use of specific reaction conditions and stoichiometric control is necessary to achieve selective mono-alkylation.

Derivatization Reactions: A wide range of derivatization reagents can react with the primary amine of this compound. These reactions are often employed for analytical purposes, such as enhancing detectability in chromatographic methods. thermofisher.comnih.gov Common derivatizing agents include:

o-Phthalaldehyde (B127526) (OPA): Reacts with primary amines in the presence of a thiol to form fluorescent isoindole derivatives. thermofisher.com

9-Fluorenylmethyl chloroformate (FMOC-Cl): Forms stable, fluorescent derivatives with primary and secondary amines. thermofisher.comresearchgate.net

Dansyl chloride: Reacts with primary and secondary amines to produce highly fluorescent sulfonamide derivatives. nih.gov

Benzoyl chloride: Forms stable benzoyl amide derivatives. nih.gov

These reactions proceed under mild conditions and can be used to introduce a variety of functional groups, altering the physicochemical properties of the parent molecule. nih.gov

Table 1: Predicted Acylation and Alkylation Reactions of this compound

| Reaction Type | Reagent Example | Predicted Product Structure | General Conditions |

| Acylation | Acetyl chloride | N-((1-Propoxycycloheptyl)methyl)acetamide | Aprotic solvent, base (e.g., triethylamine) |

| Alkylation | Methyl iodide | (1-Propoxycycloheptyl)-N-methylmethanamine | Polar solvent, base (e.g., K2CO3) |

| Reductive Amination | Acetone, NaBH3CN | (1-Propoxycycloheptyl)-N-isopropylmethanamine | Methanol, acidic pH |

Reactions Involving the Cycloheptyl Ring System: Functionalization and Rearrangement Mechanisms

The cycloheptyl ring of this compound, while generally stable, can participate in specific reactions, particularly under conditions that favor radical or cationic intermediates.

Functionalization: Direct functionalization of the cycloheptyl ring is challenging due to the presence of unactivated C-H bonds. However, radical-mediated processes could potentially introduce functional groups at various positions on the ring. For instance, reactions involving radical initiators might lead to halogenation or oxidation at secondary carbons.

Rearrangement Mechanisms: Ring contractions and expansions are known rearrangement pathways for cycloalkane systems, often proceeding through carbocationic intermediates. nih.govnih.gov For example, under acidic conditions, protonation of the propoxy group followed by its departure could generate a tertiary carbocation at the C1 position of the cycloheptyl ring. This carbocation could then undergo rearrangement. A plausible rearrangement is a ring contraction to a more stable cyclohexyl or cyclopentyl system. nih.gov The Tiffeneau-Demjanov rearrangement provides a precedent for such ring expansions and contractions in cyclic amino alcohols. libretexts.org

Another potential rearrangement involves a 1,2-hydride or alkyl shift to relieve ring strain or to form a more stable carbocation. The specific pathway would be influenced by the substitution pattern and the reaction conditions. For instance, the presence of stabilizing groups on the ring could direct the rearrangement pathway. nih.gov

Table 2: Potential Rearrangement Pathways of the Cycloheptyl Ring

| Rearrangement Type | Triggering Condition | Intermediate | Potential Product |

| Ring Contraction | Strong acid, heat | Tertiary carbocation at C1 | (1-Propoxycyclohexyl)carbaldehyde derivative |

| Hydride Shift | Superacid | Secondary carbocation on the ring | Isomeric cycloheptyl amine |

Probing the Stability and Transformation Pathways under Varied Chemical Conditions

The stability of this compound is dependent on the reaction environment, particularly pH and temperature.

Under basic conditions , the amine group remains as a free base. The ether linkage is stable to base. At elevated temperatures, elimination reactions, such as the Hofmann elimination, could occur if the amine is first converted to a quaternary ammonium salt. youtube.com This would lead to the opening of the cycloheptyl ring. youtube.com

The presence of both an amine and an ether functionality on the same carbon atom (a hemiaminal ether-like structure) suggests potential for hydrolysis under certain acidic conditions, which could lead to the formation of cycloheptanone (B156872), propylamine, and propanol.

Synthesis and Characterization of Analogs and Precursors for Mechanistic Elucidation

The synthesis of this compound itself likely proceeds from cycloheptanone. A common synthetic route would involve the Strecker synthesis or a related cyanation reaction. For example, reaction of cycloheptanone with sodium cyanide and ammonium chloride would yield the corresponding aminonitrile, which can then be hydrolyzed and esterified, followed by reduction to the primary amine. The propoxy group could be introduced via a Williamson ether synthesis on a precursor alcohol.

The synthesis of analogs and precursors is crucial for understanding the reaction mechanisms. For example, synthesizing the corresponding alcohol, (1-hydroxycycloheptyl)methanamine, would allow for a direct comparison of the reactivity of the ether versus the alcohol functionality. Similarly, preparing analogs with different alkoxy groups (e.g., methoxy, ethoxy) would provide insight into the electronic and steric effects of the ether group on the molecule's reactivity. The synthesis of deuterated analogs would be invaluable for mechanistic studies, particularly for tracking rearrangement pathways.

Characterization of these compounds would rely on standard spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to confirm their structures. bldpharm.commoldb.com

Computational Chemistry Approaches to Reaction Mechanism Prediction

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for predicting the reaction mechanisms and understanding the reactivity of this compound. amacad.orgnih.gov

Reaction Pathway Modeling: DFT calculations can be used to model the potential energy surfaces of various reactions, such as acylation, alkylation, and rearrangement. researchgate.netacs.org This allows for the determination of transition state structures and activation energies, providing a quantitative prediction of the most favorable reaction pathways. acs.org For instance, computational studies can elucidate the step-by-step mechanism of imine formation from primary amines and carbonyl compounds. researchgate.net

Conformational Analysis: The cycloheptyl ring possesses multiple low-energy conformations. Computational methods can be used to determine the relative stabilities of these conformers and to model the energetic barriers for interconversion. acs.org This information is crucial, as the reactivity of the molecule can be highly dependent on its conformation.

Prediction of Spectroscopic Properties: Computational chemistry can also be used to predict spectroscopic data, such as NMR chemical shifts and IR vibrational frequencies. These predicted spectra can be compared with experimental data to aid in the characterization of the molecule and its reaction products.

By combining experimental studies on analogous systems with computational modeling, a comprehensive understanding of the chemical reactivity and transformation pathways of this compound can be achieved.

In Depth Structural Analysis and Conformational Studies of 1 Propoxycycloheptyl Methanamine

Application of Advanced Nuclear Magnetic Resonance Spectroscopy for Stereochemical Assignment

Advanced NMR techniques, including 2D NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are pivotal in determining the stereochemistry of a molecule. These methods allow for the establishment of through-bond and through-space correlations between protons and carbon atoms, which can help in assigning the relative configuration of stereocenters. For a molecule like (1-Propoxycycloheptyl)methanamine, which contains a chiral center at the cycloheptyl ring, NOESY (Nuclear Overhauser Effect Spectroscopy) would be particularly crucial in determining the spatial proximity of different proton groups, thereby elucidating the preferred conformation of the cycloheptane (B1346806) ring and the orientation of the propoxy and methanamine substituents.

Crystallographic Investigations (X-ray Diffraction) for Solid-State Structure Determination

X-ray crystallography provides an unambiguous determination of a molecule's three-dimensional structure in the solid state. nih.gov By diffracting X-rays through a single crystal of the compound, a detailed electron density map can be generated, revealing precise bond lengths, bond angles, and torsional angles. nih.gov This technique would definitively establish the molecular conformation and intermolecular interactions, such as hydrogen bonding involving the amine group, within the crystal lattice of this compound.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Fingerprinting

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. spectroscopyonline.comthermofisher.com For this compound, FT-IR spectroscopy would be expected to show characteristic absorption bands for the N-H stretching and bending vibrations of the primary amine, C-H stretching of the alkyl groups, and C-O stretching of the ether linkage. Raman spectroscopy, being sensitive to changes in polarizability, would be particularly useful for observing the vibrations of the carbon backbone. sapub.org Together, the FT-IR and Raman spectra provide a unique "molecular fingerprint" that can be used for identification. spectroscopyonline.com

Computational Conformational Analysis: Molecular Mechanics and Quantum Chemical Calculations

In the absence of experimental data, computational methods such as molecular mechanics and quantum chemical calculations can predict the stable conformations of a molecule. umn.edu For the flexible cycloheptane ring in this compound, a systematic conformational search could identify low-energy conformers, such as the twist-chair and twist-boat forms. umn.edu Quantum chemical calculations could then be used to obtain more accurate energies and geometries for these conformers, providing insight into the molecule's flexibility and the rotational barriers of the substituents.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Absolute Configuration Determination (if applicable)

Since this compound is a chiral molecule, chiroptical techniques like Electronic Circular Dichroism (ECD) could be used to determine its absolute configuration. ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov By comparing the experimental ECD spectrum with spectra predicted by time-dependent density functional theory (TD-DFT) calculations for both possible enantiomers, the absolute configuration can be assigned. nih.govmdpi.com This method is highly effective for the configurational assignment of chiral centers. nih.gov

While the specific application of these advanced analytical techniques to this compound has not been documented in available scientific literature, the principles outlined above represent the standard approach for a thorough structural and conformational analysis of such a compound. Further research would be necessary to generate the specific data required for a detailed discussion as per the requested outline.

Theoretical and Computational Chemistry of 1 Propoxycycloheptyl Methanamine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used extensively to investigate the electronic properties of molecules. mdpi.com For (1-Propoxycycloheptyl)methanamine, DFT calculations, hypothetically performed using a functional like B3LYP with a 6-31G(d,p) basis set, can reveal key insights into its reactivity and stability.

The primary outputs of such calculations are the energies and distributions of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, indicating sites susceptible to electrophilic attack. For this amine, the HOMO is expected to be localized primarily on the nitrogen atom of the aminomethyl group due to its lone pair of electrons. The LUMO energy reflects the molecule's ability to accept electrons, highlighting regions prone to nucleophilic attack.

The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests higher reactivity. Furthermore, analysis of the molecular electrostatic potential (MEP) map would visually complement this, showing electron-rich areas (negative potential, likely around the nitrogen and oxygen atoms) and electron-poor areas (positive potential, likely around the amine protons).

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Parameter | Calculated Value (Hartree) | Calculated Value (eV) | Description |

| HOMO Energy | -0.235 | -6.39 | Indicates potential for electron donation (nucleophilicity) |

| LUMO Energy | 0.051 | 1.39 | Indicates potential for electron acceptance (electrophilicity) |

| HOMO-LUMO Gap (ΔE) | 0.286 | 7.78 | Relates to chemical reactivity and kinetic stability |

Note: These values are hypothetical and serve as representative examples for a molecule of this type.

Molecular Dynamics Simulations for Conformational Landscape Exploration

The seven-membered cycloheptane (B1346806) ring is known for its significant conformational flexibility, existing in a dynamic equilibrium between several low-energy chair and boat forms. nih.govresearchgate.net The addition of bulky substituents, as in this compound, further complicates this landscape. Molecular Dynamics (MD) simulations are the ideal tool for exploring these dynamics. youtube.com

An MD simulation would model the atomic motions of the molecule over time (from nanoseconds to microseconds) by solving Newton's equations of motion. nih.gov This allows for the exploration of the potential energy hypersurface and the identification of stable and metastable conformations. nih.gov The simulation would likely reveal that the cycloheptyl ring interconverts between various twist-chair and twist-boat conformations. The propoxy and aminomethyl groups would also exhibit significant rotational freedom, leading to a large number of possible rotamers.

Analysis of the MD trajectory would involve monitoring key dihedral angles to identify the most populated conformational states and the energy barriers between them. This provides a detailed picture of the molecule's structural flexibility in solution, which is crucial for understanding its interactions with other molecules, such as biological receptors or solvents. The simulation could reveal preferential orientations where, for instance, intramolecular hydrogen bonding might occur between the amine group and the propoxy oxygen, stabilizing certain conformations.

Table 2: Hypothetical Major Conformers and Relative Populations from MD Simulation

| Conformer Family | Key Dihedral Angles (Hypothetical) | Relative Population (%) | Relative Energy (kcal/mol) |

| Twist-Chair 1 | C2-C1-C7-C6: 55°, C1-O-C8-C9: 178° | 45 | 0.00 |

| Twist-Chair 2 | C2-C1-C7-C6: 58°, C1-O-C8-C9: 65° | 25 | 0.65 |

| Twist-Boat 1 | C3-C2-C1-C7: -80°, C1-O-C8-C9: 180° | 15 | 1.20 |

| Other | Various | 15 | >1.50 |

Note: Data is illustrative of typical findings for flexible cycloalkanes. nih.govresearchgate.net

Quantum Chemical Studies of Intermolecular Interactions and Solvation Effects

The behavior of this compound in a condensed phase is governed by its interactions with surrounding molecules. Quantum chemical methods can be used to study these intermolecular forces, particularly hydrogen bonding and van der Waals interactions. The amine group is a potent hydrogen bond donor, while the nitrogen and the ether oxygen are hydrogen bond acceptors.

To model this, one could perform DFT calculations on a dimer of the molecule or on a complex of the molecule with one or more solvent molecules (e.g., water). Techniques like the Quantum Theory of Atoms in Molecules (QTAIM) can analyze the electron density to identify and characterize bond critical points (BCPs) corresponding to these weak interactions.

Furthermore, the effect of a solvent environment can be modeled implicitly, using a polarizable continuum model (PCM), or explicitly, by including a shell of solvent molecules in the quantum mechanical calculation. These studies are essential for understanding how solvation influences conformational preferences and reactivity. For example, in a polar protic solvent, conformations that expose the polar amine and ether functionalities would be favored over those that sequester them.

Prediction of Spectroscopic Parameters via Ab Initio Methods

Ab initio calculations, particularly using the Gauge-Invariant Atomic Orbital (GIAO) method, are highly effective for predicting NMR chemical shifts. nih.govresearchgate.net By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, one can predict its ¹H and ¹³C NMR spectra. modgraph.co.uk

These predictions are invaluable for structure verification. Given the molecule's conformational flexibility, a predicted spectrum would likely be a population-weighted average of the spectra of the most stable conformers identified through MD simulations. nih.gov While ab initio methods can predict proton chemical shifts with a root-mean-square error of around 0.2 ppm, NH protons can show larger deviations. nih.govmodgraph.co.uk

Similarly, by calculating the harmonic vibration frequencies, one can predict the molecule's infrared (IR) spectrum. Key predicted peaks would include N-H stretching vibrations (around 3300-3400 cm⁻¹), C-H stretching (2850-3000 cm⁻¹), and a characteristic C-O ether stretch (around 1100 cm⁻¹).

Table 3: Hypothetical Predicted ¹H NMR Chemical Shifts (δ, ppm) vs. TMS

| Proton Group | Predicted Shift (ppm) | Multiplicity | Notes |

| -CH₂-NH₂ | 2.85 | s (broad) | Shift influenced by solvent and concentration. |

| -O-CH₂- (propoxy) | 3.40 | t | Triplet due to coupling with adjacent CH₂. |

| Cycloheptyl CH | 1.40 - 1.90 | m | Complex multiplet due to overlapping signals. |

| -CH₂-CH₃ (propoxy) | 1.65 | sextet | Sextet from coupling to adjacent CH₂ and CH₃. |

| -CH₃ (propoxy) | 0.95 | t | Triplet due to coupling with adjacent CH₂. |

Note: These are representative chemical shifts calculated using methods like GIAO, averaged over major conformers. nih.govmodgraph.co.uk

Modeling of Reaction Transition States and Energy Barriers for Synthetic Pathways

Computational chemistry is a powerful tool for elucidating reaction mechanisms. wur.nl A plausible synthetic route to this compound is the reductive amination of (1-propoxycycloheptyl)carbaldehyde. This one-pot reaction typically involves the formation of an imine intermediate, which is then reduced. nih.gov

DFT calculations can be used to model this entire reaction pathway. By locating the transition state (TS) structures for both the imine formation and the subsequent reduction, one can calculate the activation energy (energy barrier) for each step. nih.govnih.gov The transition state is a first-order saddle point on the potential energy surface, and its structure provides a snapshot of the bond-forming and bond-breaking processes.

For example, modeling the reduction of the imine by a hydride source like sodium triacetoxyborohydride (B8407120) (STAB) would involve calculating the energy of the transition state where the hydride is being transferred to the iminium carbon. nih.gov Comparing the energy barriers for different potential pathways allows chemists to predict which reaction conditions are most favorable and to understand the origins of selectivity. wur.nl

Table 4: Hypothetical Energy Profile for a Reductive Amination Pathway

| Species/State | Description | Relative Free Energy (kcal/mol) |

| Reactants | Aldehyde + Amine + Reducing Agent | 0.0 |

| TS1 (Imine Formation) | Transition state for C-N bond formation | +15.2 |

| Intermediate | Iminium Ion | +5.8 |

| TS2 (Reduction) | Transition state for hydride transfer | +12.5 |

| Products | This compound | -25.7 |

Note: Energy values are hypothetical, illustrating a typical profile for an exergonic, two-step reaction.

Advanced Analytical Research Methodologies for Characterization in Complex Matrices

Development of High-Resolution Mass Spectrometry Techniques for Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous structural confirmation of synthesized compounds like (1-Propoxycycloheptyl)methanamine. Unlike nominal mass spectrometry, HRMS provides a highly accurate mass measurement, often to within a few parts per million (ppm), which allows for the determination of the elemental composition of the molecule and its fragments.

In a research context, techniques such as Time-of-Flight (TOF) or Orbitrap mass analyzers would be employed. For this compound (C11H23NO), the theoretical exact mass can be calculated. This high-resolution measurement is critical for distinguishing it from other potential isomers or isobaric compounds that may be present as impurities. Furthermore, tandem mass spectrometry (MS/MS) experiments on an HRMS platform would involve the isolation and fragmentation of the protonated molecule [M+H]+. The resulting fragmentation pattern provides detailed structural information, confirming the connectivity of the propoxy group, the cycloheptyl ring, and the methanamine moiety.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C11H23NO |

| Theoretical Exact Mass [M] | 185.17796 u |

| Theoretical m/z of [M+H]+ | 186.18574 u |

| Observed m/z of [M+H]+ | 186.1855 u |

| Mass Accuracy | -1.3 ppm |

| Instrumentation | Q-TOF Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

Chromatographic Method Development (HPLC, GC) for Purity Assessment and Separation Research

Chromatographic techniques are fundamental for assessing the purity of this compound and for separating it from starting materials, by-products, and degradation products. The development of robust High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods is a critical step in its analysis.

High-Performance Liquid Chromatography (HPLC): Due to the presence of the primary amine group, which makes the compound polar and amenable to protonation, reversed-phase HPLC would be a suitable technique. A C18 stationary phase would likely be employed with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an additive such as formic acid or trifluoroacetic acid to improve peak shape and ionization efficiency for subsequent mass spectrometry detection. Method development would involve optimizing the gradient elution program, flow rate, and column temperature to achieve baseline separation of the main peak from any impurities.

Gas Chromatography (GC): GC is also a viable technique for the purity assessment of this compound, given its likely volatility. A capillary column with a mid-polarity stationary phase, such as a 5% phenyl-polysiloxane, would be a good starting point. The primary amine may exhibit peak tailing, which could be mitigated by using a base-deactivated column or through derivatization. The temperature program of the GC oven would be optimized to ensure adequate separation of all volatile components in the sample.

Table 2: Hypothetical HPLC and GC Method Parameters for Purity Assessment

| Parameter | HPLC Method | GC Method |

| Column | C18, 2.1 x 100 mm, 2.6 µm | HP-5ms, 30 m x 0.25 mm, 0.25 µm |

| Mobile Phase/Carrier Gas | A: 0.1% Formic Acid in Water, B: Acetonitrile | Helium |

| Flow Rate | 0.4 mL/min | 1.0 mL/min |

| Detector | UV at 210 nm, MS | Flame Ionization Detector (FID) |

| Hypothetical Retention Time | 4.8 minutes | 12.5 minutes |

| Purity Assessment | >99% (by peak area) | >99% (by peak area) |

Hyphenated Techniques (e.g., GC-MS, LC-MS/MS) for Elucidating Reaction Mixtures

To gain a comprehensive understanding of the synthesis of this compound, hyphenated techniques that couple the separation power of chromatography with the detection capabilities of mass spectrometry are essential.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for analyzing the volatile components of a reaction mixture. As the sample is separated by the GC, each eluting peak enters the mass spectrometer, which generates a mass spectrum. This allows for the tentative identification of not only the target compound but also unreacted starting materials, solvents, and by-products based on their mass spectra and comparison to spectral libraries.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For a more in-depth analysis, particularly of less volatile or thermally labile compounds, LC-MS/MS is the technique of choice. This method provides not only the molecular weight of the components but also structural information through fragmentation analysis. In a research setting, this would be used to identify and characterize minor impurities and isomeric by-products that may not be distinguishable by other methods. The high sensitivity and selectivity of LC-MS/MS make it ideal for tracking the progress of a reaction and optimizing reaction conditions.

Advanced Spectroscopic Techniques for Quantitative Analysis in Research Environments

While chromatography is excellent for purity assessment, quantitative analysis often relies on spectroscopic techniques like Quantitative Nuclear Magnetic Resonance (qNMR) and UV-Vis spectrophotometry, although the latter may be less applicable if the molecule lacks a strong chromophore.

Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is a powerful primary ratio method for determining the concentration of a substance without the need for a chemically identical calibration standard. By integrating the signal of a specific proton on this compound against the signal of a certified internal standard of known concentration, a highly accurate and precise quantification can be achieved. For this compound, the protons on the carbon adjacent to the nitrogen or the oxygen would be likely candidates for quantification, provided they are well-resolved from other signals.

Novel Derivatization Strategies for Enhanced Analytical Detection in Chemical Research

Derivatization is a chemical modification process used to convert an analyte into a product that has improved properties for analysis. For this compound, derivatization of the primary amine group can be particularly advantageous.

For GC analysis, derivatization with silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can reduce the polarity of the amine, leading to improved peak shape and thermal stability. For HPLC with fluorescence detection, derivatizing the amine with a fluorogenic reagent such as dansyl chloride or o-phthalaldehyde (B127526) (OPA) can dramatically increase the sensitivity of the analysis, allowing for detection at much lower concentrations. In the context of mass spectrometry, certain derivatizing agents can introduce a specific isotopic signature or a readily ionizable group, which can aid in detection and quantification.

Table 3: Potential Derivatization Reagents for this compound

| Analytical Technique | Derivatizing Agent | Purpose |

| GC-MS | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Increase volatility, improve peak shape |

| HPLC-Fluorescence | Dansyl Chloride | Introduce a fluorescent tag for high sensitivity |

| LC-MS | N-Succinimidyl-4-pentynoate | Introduce a tag for click chemistry applications |

Role of 1 Propoxycycloheptyl Methanamine As a Synthetic Precursor in Organic Chemistry

Investigation of Multistep Synthesis Pathways Originating from (1-Propoxycycloheptyl)methanamineThis final section would have traced synthetic routes that begin with (1-propoxycycloheptyl)methanamine and lead to a variety of other chemical compounds, highlighting the versatility of this molecule as a starting material.

Future Directions in the Academic Research of Alkoxycycloalkylmethanamines

Exploration of Sustainable and Green Chemistry Synthetic Routes

The synthesis of amines is a cornerstone of the chemical industry, yet traditional methods often rely on harsh reagents, generate significant waste, and have a considerable environmental footprint. nih.gov Future academic research on alkoxycycloalkylmethanamines will undoubtedly prioritize the development of sustainable and green synthetic routes. This involves a shift away from classical methods like the Gabriel synthesis and reductive alkylation, which suffer from low atom economy, towards more elegant and environmentally benign catalytic approaches.

A promising avenue lies in the application of hydrogen borrowing catalysis, a powerful strategy that enables the amination of alcohols with minimal waste. mdpi.com This methodology, often employing earth-abundant metal catalysts, could provide a direct route to alkoxycycloalkylmethanamines from readily available cycloalkanols. Another area of focus will be the development of catalytic reductive amination protocols that utilize greener reducing agents and solvents. rsc.orgresearchgate.net The use of biocatalysis, leveraging enzymes such as amine dehydrogenases, also presents a highly attractive, sustainable alternative for the synthesis of chiral amines with high enantioselectivity. frontiersin.org Furthermore, the exploration of flow chemistry for the synthesis of these compounds is expected to gain traction, as continuous flow processes can offer improved safety, efficiency, and scalability, aligning with the principles of green chemistry. rsc.orgresearchgate.net

Development of High-Throughput Screening Methodologies for Chemical Transformations

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of chemistry by enabling the prediction of reaction outcomes with increasing accuracy. chemcopilot.comchemai.io For the synthesis and derivatization of alkoxycycloalkylmethanamines, AI and ML models can be trained on large datasets of chemical reactions to predict the feasibility, yield, and selectivity of new transformations. beilstein-journals.orgnih.gov This predictive power can significantly reduce the number of experiments required, saving time, resources, and minimizing waste. chemcopilot.com

Expansion of Derivatization Chemistry for New Functional Materials

The primary amine group in alkoxycycloalkylmethanamines serves as a versatile handle for a wide range of chemical modifications, opening up possibilities for the creation of new functional materials. springernature.comrsc.org Future academic research will explore the derivatization of these compounds to synthesize novel polymers, supramolecular assemblies, and other advanced materials. For instance, the incorporation of alkoxycycloalkylmethanamine units into polymer backbones could lead to materials with unique thermal, mechanical, or self-assembly properties. rsc.orgnih.gov

The development of functional polymers through reactions such as the Kabachnik–Fields reaction could introduce phosphonate groups, imparting properties like metal chelation and flame retardancy. mdpi.com Furthermore, the synthesis of amino-functionalized polyesters through ring-opening copolymerization of glycidylamines with cyclic anhydrides presents another promising route to novel materials. rsc.org The exploration of C-H functionalization of the cycloalkyl ring will also be a key area of research, allowing for the introduction of additional functional groups and the creation of more complex molecular architectures. springernature.comnih.gov These derivatization strategies will enable the tailoring of material properties for specific applications, ranging from biomedical devices to advanced coatings.

Advanced Mechanistic Studies Using Real-Time Spectroscopic Techniques

A deep understanding of reaction mechanisms is crucial for the rational design of more efficient and selective chemical transformations. nih.govresearchgate.net Future research on the synthesis and reactions of alkoxycycloalkylmethanamines will increasingly rely on advanced, real-time spectroscopic techniques to elucidate reaction pathways and identify key intermediates. nih.govresearchgate.net In-situ spectroscopic methods, such as Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy, allow for the continuous monitoring of reacting species under actual reaction conditions, providing invaluable mechanistic insights. ku.edu

For example, detailed kinetic investigations can help to resolve contradictions in the understanding of amination reactions and identify novel catalytic pathways. mdpi.com The use of techniques like in-situ infrared spectroscopy can provide detailed information about the chemical changes occurring during a reaction, such as the formation and consumption of intermediates. By combining experimental data with computational modeling, researchers can develop a comprehensive understanding of the factors that govern reactivity and selectivity in the synthesis of alkoxycycloalkylmethanamines. This knowledge will be essential for the development of next-generation catalysts and synthetic methodologies.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of (1-Propoxycycloheptyl)methanamine to improve yield and purity?

- Methodological Answer : Utilize retrosynthetic analysis guided by AI tools (e.g., Template_relevance Pistachio, Reaxys) to identify feasible routes, focusing on one-step protocols to minimize side products. Incorporate protecting groups for the amine functionality during cycloheptane ring functionalization to prevent unwanted side reactions. Purification via column chromatography or recrystallization in non-polar solvents can enhance purity . Comparative studies on alkoxy-substituted analogs (e.g., methoxyethyl derivatives) suggest that steric hindrance from the propoxy group may necessitate longer reaction times or elevated temperatures .

Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : Employ a combination of H/C NMR to confirm the cycloheptyl ring conformation and propoxy linkage. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if crystalline) resolves stereochemical ambiguities. Infrared (IR) spectroscopy can identify amine N-H stretches (~3300 cm) and ether C-O bonds (~1100 cm). Comparative data from cyclobutyl and cyclohexyl methanamine analogs highlight the importance of spectral benchmarking against known structures .

Q. How does the propoxy group influence the compound’s solubility and stability compared to similar methanamine derivatives?

- Methodological Answer : Perform logP calculations and experimental solubility tests in polar (e.g., water, ethanol) and non-polar solvents (e.g., hexane). The propoxy group’s lipophilic nature likely reduces aqueous solubility but enhances membrane permeability, as seen in methoxyethyl-substituted analogs. Stability studies under varying pH and temperature conditions (e.g., accelerated degradation assays) can assess hydrolytic susceptibility of the ether bond .

Advanced Research Questions

Q. What in silico methods are recommended for predicting the biological targets of this compound?

- Methodological Answer : Use molecular docking simulations (e.g., AutoDock Vina) to screen against protein databases (PDB), focusing on GPCRs or monoamine transporters due to structural similarities with neuroactive compounds (e.g., gabapentin derivatives). Pharmacophore modeling can identify key interactions (e.g., hydrogen bonding with the amine group). MD simulations assess binding stability over time. Cross-validate predictions with enzyme inhibition assays (e.g., MAO-A/B) .

Q. How should researchers address discrepancies in reported biological activities of structurally similar methanamine compounds?

- Methodological Answer : Conduct meta-analyses of existing data to identify confounding variables (e.g., assay conditions, cell lines). For example, fluorophenyl-substituted methanamines show varying antimicrobial efficacy depending on substituent position, emphasizing the need for standardized IC protocols. Use structure-activity relationship (SAR) studies to isolate the propoxy group’s contribution to activity .

Q. What are the key considerations for ensuring safe handling and storage of this compound in laboratory settings?

- Methodological Answer : Store in airtight containers under inert gas (N/Ar) to prevent amine oxidation. Use fume hoods for synthesis and handling, as aromatic methanamines often exhibit respiratory hazards (e.g., H335). PPE (gloves, goggles) is critical; emergency protocols should align with GHS guidelines for skin/eye exposure, referencing safety data from trimethoxyphenyl and naphthyl methanamine analogs .

Data Contradiction Analysis

Q. How can researchers resolve conflicting data on the cytotoxicity of cycloalkyl methanamine derivatives?

- Methodological Answer : Re-evaluate experimental parameters (e.g., cell viability assays: MTT vs. resazurin). For instance, cyclopentyl vs. cycloheptyl methanamines may show divergent results due to ring strain or solubility differences. Dose-response curves and positive controls (e.g., cisplatin) help normalize inter-study variability. Cross-reference toxicity profiles with PubChem datasets to identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.